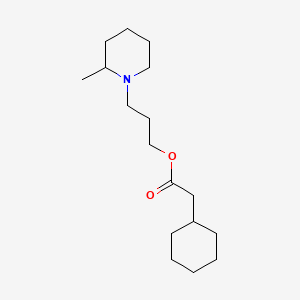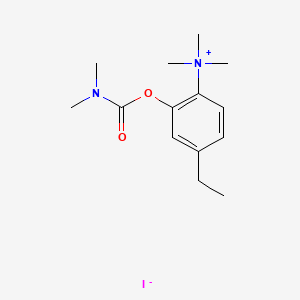
1-n-Propyl-3-(2-pyridyl)-2-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Thiourea, N-propyl-N-2-pyridinyl-(9CI) involves the reaction of N-propylamine with 2-chloropyridine in the presence of thiourea. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Analyse Des Réactions Chimiques
Thiourea, N-propyl-N-2-pyridinyl-(9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Thiourea, N-propyl-N-2-pyridinyl-(9CI) has several scientific research applications:
Mécanisme D'action
The mechanism of action of Thiourea, N-propyl-N-2-pyridinyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the synthesis of thyroxine and the peripheral conversion of thyroxine to triiodothyronine, making it useful in the treatment of hyperthyroidism . The compound’s effects are mediated through its binding to specific molecular targets and pathways involved in these processes .
Comparaison Avec Des Composés Similaires
Thiourea, N-propyl-N-2-pyridinyl-(9CI) can be compared with other similar compounds such as:
N-(2-Pyridyl)thiourea: This compound has a similar structure and is used in similar applications, including organic synthesis and pharmaceuticals.
Propylthiouracil: This compound is also used in the treatment of hyperthyroidism and has a similar mechanism of action.
Thiourea, N-propyl-N-2-pyridinyl-(9CI) is unique due to its specific molecular structure, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
73840-16-1 |
|---|---|
Formule moléculaire |
C9H13N3S |
Poids moléculaire |
195.29 g/mol |
Nom IUPAC |
1-propyl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C9H13N3S/c1-2-6-11-9(13)12-8-5-3-4-7-10-8/h3-5,7H,2,6H2,1H3,(H2,10,11,12,13) |
Clé InChI |
CWMVLADAULRAOY-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=S)NC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
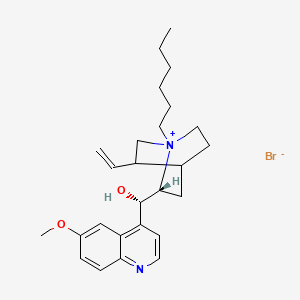
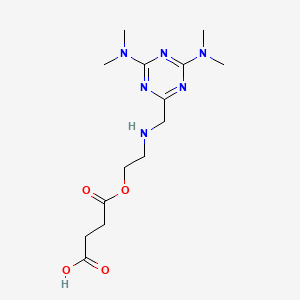


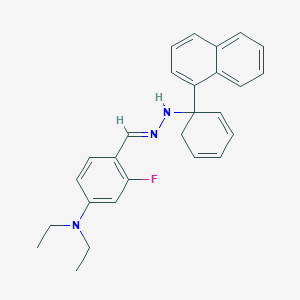
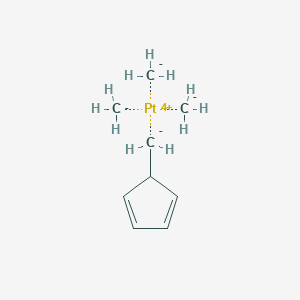
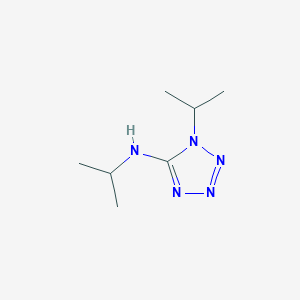
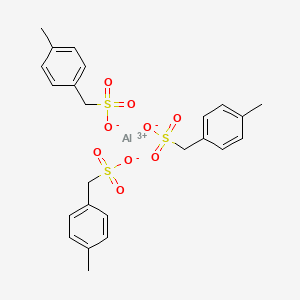
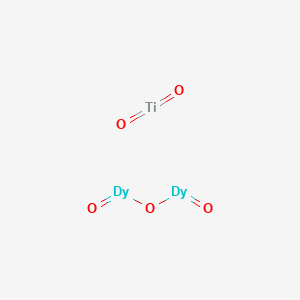
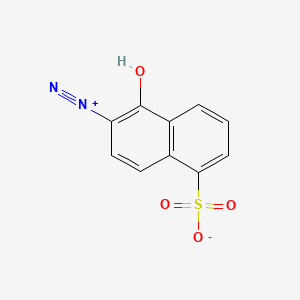
![2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile](/img/structure/B13779573.png)
